1,4,6,9-Tetrabromdiamantan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16Br4 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
InChI Key |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,6,9 Tetrabromdiamantan
Direct Bromination of Diamantane
The direct bromination of diamantane allows for the stepwise introduction of bromine atoms onto the diamondoid cage. By carefully selecting the reagents and reaction conditions, it is possible to obtain mono-, di-, tri-, and tetrabrominated products.
Reagents and Reaction Conditions for Bromination
The synthesis of polybrominated diamantanes, including 1,4,6,9-tetrabromodiamantane, typically involves the use of neat bromine (Br₂) as the brominating agent. njit.edu The reaction is often carried out in the presence of a Lewis acid catalyst to facilitate higher degrees of substitution. njit.edu The specific conditions, such as temperature and reaction time, can be adjusted to control the product distribution. For instance, bromination at 25°C in neat bromine yields primarily 1-bromodiamantane, while refluxing bromine leads to the formation of dibromodiamantanes. njit.edu To achieve tetrabromination, more forceful conditions, including the use of a Lewis acid, are necessary. njit.edu
Influence of Lewis Acid Catalysis on Bromination Extent
Lewis acids play a crucial role in promoting the polybromination of diamantane. They function by increasing the electrophilicity of the bromine, thereby facilitating the substitution reaction on the diamantane cage. A variety of Lewis acids can be employed in bromination reactions, including aluminum bromide (AlBr₃), iron(III) bromide (FeBr₃), and boron tribromide (BBr₃). The choice and concentration of the Lewis acid catalyst are critical factors in determining the extent of bromination.
Aluminum bromide (AlBr₃) is a particularly effective Lewis acid for achieving high levels of bromination in diamantane. njit.edu The addition of increasing amounts of AlBr₃ to the reaction of diamantane with neat bromine leads to the formation of more highly substituted products. njit.edu While trace amounts of AlBr₃ with neat bromine yield dibrominated products, the use of larger quantities of this Lewis acid is required to produce 1,4,9-tribromodiamantane and, subsequently, 1,4,6,9-tetrabromodiamantane. njit.edu The powerful catalytic activity of AlBr₃ is essential for overcoming the deactivating effect of the bromine substituents already present on the diamantane framework, thus enabling the introduction of multiple bromine atoms.
Factors Governing Degree of Bromination
Several factors govern the degree of bromination in the synthesis of bromodiamantanes. njit.edu These include:
Reaction Temperature: Higher temperatures generally favor a higher degree of bromination. njit.edu
Reaction Time: Longer reaction times can lead to more extensive bromination.
Concentration of Bromine: The concentration of the brominating agent influences the reaction rate and the extent of substitution.
Presence and Concentration of Lewis Acid Catalyst: As discussed, Lewis acids are critical for achieving polybromination, with higher concentrations leading to more substituted products. njit.edu
By carefully controlling these parameters, chemists can selectively synthesize diamantane derivatives with a specific number of bromine atoms.
Regioselectivity and Isomeric Control in Diamantane Bromination
The regioselectivity of diamantane bromination is a key aspect of its synthesis, determining the specific positions of the bromine atoms on the diamondoid structure. The substitution pattern is influenced by the relative stability of the carbocation intermediates formed during the reaction.
Formation of Medial vs. Apical Bromine Substitution Patterns
The structure of diamantane offers two primary types of tertiary bridgehead positions for substitution: the apical positions (C1 and C6) and the medial positions (C4 and C9). The electronic and steric environment of these positions differs, leading to preferences in substitution patterns.
The formation of 1,4,6,9-tetrabromodiamantane involves substitution at both apical and medial positions. njit.edu The initial bromination tends to occur at the more reactive apical positions. Subsequent brominations, especially under Lewis acid catalysis, can then occur at the medial positions. The precise distribution of isomers, such as the formation of 4,9-dibromodiamantane (B8645885) as a major product with trace AlBr₃, highlights the intricate control that reaction conditions exert over the substitution pattern. njit.eduresearchgate.netresearchgate.net The synthesis of the specific 1,4,6,9-tetrabromo isomer requires conditions that drive the bromination to a high degree, overcoming the deactivation of the ring by the existing bromo groups and forcing substitution at the remaining available bridgehead positions. njit.edu
Optimization of Conditions for Selective 1,4,6,9-Tetrabromination
The direct bromination of diamantane can be controlled to yield a range of brominated derivatives, from mono- to polybrominated species. The synthesis of 1,4,6,9-tetrabromodiamantane is specifically achieved through the reaction of diamantane with bromine in the presence of a Lewis acid catalyst. nih.gov
The selection and quantity of the Lewis acid are critical in driving the reaction towards the desired tetrabrominated product. While trace amounts of a Lewis acid like aluminum bromide (AlBr₃) in neat bromine predominantly yield dibrominated products, increasing the concentration of the Lewis acid facilitates the formation of higher brominated species, including 1,4,9-tribromodiamantane and the target 1,4,6,9-tetrabromodiamantane. nih.gov
The reaction proceeds via an electrophilic substitution mechanism, where the Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine and enabling the substitution of the adamantane's bridgehead protons. The specific substitution pattern leading to the 1,4,6,9-isomer is a result of the intricate electronic and steric effects within the diamantane framework.
Detailed research into the optimization of these conditions has led to the development of specific protocols. For instance, a method has been described involving the ice-cooling of a mixture of diamantane and bromine, followed by the portion-wise addition of aluminum bromide. This careful temperature control is crucial to manage the highly exothermic nature of the reaction.
Table 1: Reaction Conditions for the Synthesis of Polybrominated Diamantanes
| Entry | Reactants | Catalyst (equiv.) | Temperature | Time | Major Products |
| 1 | Diamantane, Bromine | AlBr₃ (catalytic) | 0 °C | 5 h | 4,9-Dibromodiamantane, other dibromoisomers, Tribromodiamantane |
| 2 | Diamantane, Bromine | AlBr₃ (excess) | 0 °C | > 5 h | 1,4,6,9-Tetrabromodiamantane, Tribromodiamantane |
This table is generated based on descriptions of synthetic procedures and is for illustrative purposes.
The structure of 1,4,6,9-tetrabromodiamantane, along with other brominated isomers, can be unequivocally determined using nuclear magnetic resonance (NMR) spectroscopy. A notable characteristic is the predictable chemical shift additivity relationship observed in the NMR spectra of these compounds. nih.gov
Alternative Synthetic Approaches to Polybrominated Diamantanes (General)
Beyond the direct electrophilic bromination, other strategies can be employed for the synthesis of polybrominated diamantanes, offering alternative selectivities and functional group tolerances.
Radical Functionalization Pathways for C-H to C-Br Transformations
Radical-based methods provide a powerful tool for the direct conversion of C-H bonds to C-Br bonds in diamondoids. These reactions typically involve the generation of a highly reactive bromine radical, which can then abstract a hydrogen atom from the diamantane cage, followed by trapping of the resulting diamondoid radical with a bromine source.
Various conditions can be employed to initiate these radical reactions. For instance, the use of radical initiators or photolysis can generate bromine radicals from molecular bromine (Br₂). The selectivity of these reactions is often governed by the relative stability of the potential diamondoid radical intermediates. The tertiary bridgehead positions of diamantane are generally more susceptible to radical abstraction due to the formation of more stable tertiary radicals.
Indirect Routes via Precursors and Halogen Exchange (General)
Indirect methods for the synthesis of polybrominated diamantanes often involve the initial introduction of a different functional group that can later be converted to a bromide. For example, hydroxylated diamantanes can serve as precursors. These can be synthesized and then subjected to a halogen exchange reaction, where the hydroxyl group is replaced by a bromine atom using appropriate reagents.
Furthermore, halogen exchange reactions can be utilized to convert other polyhalogenated diamantanes into their brominated counterparts. For instance, a polychlorinated diamantane could potentially undergo a halogen exchange reaction with a bromide source, although such transformations can be challenging and may require specific catalysts or harsh reaction conditions. These exchange reactions are often driven by factors such as the relative bond strengths and the precipitation of a metal halide salt.
Mechanistic Investigations of Bromination Reactions Leading to 1,4,6,9 Tetrabromdiamantan
Ionic Reaction Mechanisms in Electrophilic Bromination
The introduction of bromine atoms onto the diamantane skeleton can be achieved under electrophilic conditions, often employing a Lewis acid catalyst. njit.edu This process proceeds through charged intermediates, and the stability of these species plays a crucial role in determining the reaction's outcome.
Carbocationic Intermediates and their Stability
The formation of carbocations is a key feature of electrophilic bromination. In the case of diamantane, the tertiary bridgehead positions are particularly susceptible to hydride abstraction, leading to the formation of diamantyl cations. researchgate.net The stability of these carbocations is a critical factor influencing the regioselectivity of the bromination. The 1-diamantyl cation is noted to be the most stable and is readily generated. researchgate.net This enhanced stability is attributed to factors such as hyperconjugation with the surrounding C-C and C-H bonds of the rigid cage structure. nih.gov
The stability of carbocations in diamondoid systems like adamantane (B196018) and diamantane is a subject of considerable interest. The tertiary carbocation of adamantane is unusually stable due to hyperconjugation with filled bonding orbitals within the rigid cage. nih.gov A similar stabilizing effect is expected in diamantane. The addition of a Lewis acid, such as aluminum bromide (AlBr₃), facilitates the formation of these carbocationic intermediates, which then react with a bromide source. njit.edu The synthesis of 1,4,6,9-tetrabromodiamantane specifically requires the presence of a Lewis acid, which points to an ionic mechanism involving successive carbocation formation and bromide quenching. njit.edu
The relative stability of the different possible carbocations on the diamantane framework dictates the substitution pattern. The apical (4- and 9-) and medial (1- and 6-) tertiary positions are the most likely sites for bromination under ionic conditions. The formation of the tetrabrominated product suggests that the introduction of bromine atoms deactivates the molecule towards further electrophilic attack, but the strong polarizing effect of the Lewis acid can overcome this deactivation to achieve higher degrees of substitution.
Influence of Electronic and Steric Factors on Reactivity
Both electronic and steric factors significantly influence the reactivity of diamantane in electrophilic bromination. Electronically, the electron-donating character of the alkyl framework stabilizes the formation of a positive charge at the bridgehead carbons. However, the introduction of electron-withdrawing bromine atoms has a deactivating effect, making subsequent brominations more difficult. This is why stronger Lewis acids are required to achieve polybromination. njit.edu
Steric hindrance also plays a critical role. The cage structure of diamantane, while rigid, presents different degrees of accessibility to its various C-H bonds. The apical positions are generally less sterically hindered than the medial positions, which could influence the approach of the bulky brominating agent. However, the inherent stability of the medial carbocation can sometimes override steric considerations. The interplay between these electronic and steric effects is complex and can be manipulated by changing reaction conditions. nih.govnih.gov For instance, the choice of Lewis acid and solvent can alter the regioselectivity of bromination.
Radical Reaction Mechanisms for Bromination
In addition to ionic pathways, radical mechanisms can also lead to the bromination of diamantane. These reactions typically involve the homolytic cleavage of C-H bonds and are often initiated by light or radical initiators. ma.eduucalgary.ca
Free Radical Pathways in C-H Activation
Free radical bromination proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. ma.eduucalgary.ca The initiation step involves the formation of bromine radicals (Br•), which then abstract a hydrogen atom from the diamantane molecule in the propagation step, generating a diamantyl radical. nih.gov This radical then reacts with a molecule of bromine (Br₂) to form the brominated product and another bromine radical, which continues the chain. ma.edu
The selectivity of radical bromination is governed by the stability of the resulting radical intermediate. ucalgary.ca Similar to carbocations, tertiary radicals are more stable than secondary or primary radicals. Therefore, radical bromination of diamantane is also expected to favor substitution at the tertiary bridgehead positions. The relative reactivity of the different tertiary C-H bonds in diamantane towards radical abstraction will determine the initial sites of bromination. It has been noted that for adamantane, the radical is destabilized due to its inability to relax to a more stable pyramidal conformation, which is a consideration for the rigid diamantane system as well. nih.gov
Phase-Transfer Catalysis in Selective Bromination
Phase-transfer catalysis (PTC) has emerged as a powerful tool for achieving selective radical halogenations of alkanes. nih.govelectronicsandbooks.com This methodology is particularly useful for substrates like diamantane that may be sensitive to harsh reaction conditions. In a typical PTC system for bromination, the reaction is carried out in a biphasic mixture, often an organic solvent containing the alkane and an aqueous solution of a base and a bromide source. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive species between the two phases. electronicsandbooks.comyoutube.com
This technique can offer excellent selectivity and good yields while minimizing overfunctionalization and simplifying product workup. nih.gov The mechanism is believed to involve the generation of radicals in the multiphase system, with the phase-transfer catalyst playing a crucial role in transporting the key reagents across the phase boundary. electronicsandbooks.com For the bromination of adamantane, the use of a phase-transfer catalyst system has been shown to provide nearly complete selectivity for the more substituted product, highlighting the potential of this method for controlling the regioselectivity of diamantane bromination as well. nih.gov
Reaction Kinetics and Thermodynamic Considerations
The kinetics of diamantane bromination are influenced by the reaction mechanism. Electrophilic bromination reactions involving carbocation intermediates often have a rate-determining step that involves the formation of this high-energy species. The rate of this step is dependent on the stability of the carbocation and the strength of the Lewis acid catalyst. libretexts.org
The Hammond postulate provides a framework for understanding the selectivity of halogenation reactions. masterorganicchemistry.com In bromination, the transition state for the hydrogen abstraction step is "late," meaning it resembles the products (the alkyl radical and HBr). masterorganicchemistry.com Consequently, the energy differences between the potential radical intermediates are reflected in the activation energies, leading to high selectivity for the formation of the most stable radical. masterorganicchemistry.com This principle helps to explain the high regioselectivity often observed in the bromination of alkanes, including diamantane.
The solvolysis rates of various bromodiamantanes have been studied, providing insights into the stability of the corresponding carbocation intermediates. For example, 1-bromodiamantane solvolyzes significantly faster than 1-bromoadamantane, indicating a greater stability of the 1-diamantyl cation. njit.edu This is attributed to relief of axial leaving group strain and the greater stability of the cation due to β-chain branching. njit.edu Such kinetic data is invaluable for understanding the underlying thermodynamic and kinetic factors that govern the formation of 1,4,6,9-tetrabromodiamantane.
Below is a table summarizing the relative solvolysis rates of some monobromo- and dibromodiamantanes, which reflect the stability of the carbocationic intermediates involved.
| Compound | Relative Solvolysis Rate at 75°C (in 80% aqueous ethanol) |
| 1-Bromodiamantane | 1.0 |
| 4-Bromodiamantane | 3.2 x 10⁻² |
| 1,6-Dibromodiamantane | 2 x 10⁻³ |
| 1,4-Dibromodiamantane | 8 x 10⁻³ |
| 4,9-Dibromodiamantane (B8645885) | 7 x 10⁻⁴ |
| Data sourced from a 1974 study on the preparation and solvolysis of diamantyl bromides. njit.edu |
Kinetic vs. Thermodynamic Control in Product Distribution
In the context of chemical reactions that can yield multiple products, the concepts of kinetic and thermodynamic control are paramount in understanding the final product distribution. jackwestin.comlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com A kinetically controlled reaction is one where the major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. libretexts.org Conversely, a thermodynamically controlled reaction is one where the major product is the most stable, irrespective of the rate at which it is formed. jackwestin.com The choice between these two regimes is often dictated by the reaction temperature. Lower temperatures typically favor the kinetic product as there may not be enough energy to overcome the activation barrier for the formation of the more stable thermodynamic product, or for the reverse reaction to occur. youtube.commasterorganicchemistry.com Higher temperatures, on the other hand, often allow for equilibrium to be established, leading to a predominance of the most thermodynamically stable product. youtube.com
In the polybromination of diamantane, the initial substitution patterns are often governed by kinetic factors. The accessibility of certain C-H bonds and the stability of the resulting carbocationic intermediates play a crucial role. However, the use of Lewis acid catalysts, such as aluminum bromide (AlBr₃), can facilitate isomerization, pushing the reaction towards thermodynamic equilibrium.
Hypothetical Product Distribution in the Bromination of Diamantane under Kinetic vs. Thermodynamic Control
| Reaction Condition | Predominant Isomers (Hypothetical) | Rationale |
| Kinetic Control | Mixture of various di-, tri-, and tetrabrominated isomers with substitution at more accessible positions. | Reaction proceeds via the lowest energy transition states, leading to a complex mixture of products without a strong preference for the most stable isomer. |
| Thermodynamic Control | Enrichment of the most stable tetrabromodiamantane isomer, such as 1,4,6,9-tetrabromodiamantane. | With sufficient energy and a catalyst (e.g., AlBr₃), less stable isomers can rearrange to the thermodynamically favored product. |
Isomerization Phenomena of Brominated Diamantanes
The rigid, cage-like structure of diamantane and its derivatives is susceptible to rearrangement under the influence of strong Lewis acids. This isomerization is a key process in obtaining specific, highly substituted diamantanes like 1,4,6,9-tetrabromodiamantane. The driving force for this rearrangement is the progressive stabilization of the molecule as it approaches its most thermodynamically stable isomeric form.
The mechanism of Lewis acid-catalyzed isomerization of polybrominated diamantanes is believed to proceed through a series of intermolecular and intramolecular hydride and bromide shifts. The Lewis acid, such as AlBr₃, can abstract a bromide ion from the diamondoid cage, generating a carbocationic intermediate. This carbocation can then undergo a series of rearrangements, including 1,2-hydride shifts and 1,2-bromide shifts, to relocate the positive charge to a more stable position. The process continues until the most stable arrangement of the bromo substituents on the diamantane framework is achieved. The stability of the resulting isomer is influenced by factors such as the minimization of steric strain and the electronic effects of the substituent groups.
For instance, the synthesis of 1,4,6,9-tetrabromodiamantane often involves the bromination of diamantane in the presence of a Lewis acid catalyst over an extended period or at elevated temperatures. This allows for the less stable, kinetically formed polybrominated isomers to undergo isomerization until the thermodynamically most stable 1,4,6,9-isomer is predominantly formed.
Key Factors Influencing the Isomerization of Brominated Diamantanes
| Factor | Influence on Isomerization |
| Catalyst | Strong Lewis acids like AlBr₃ are essential to facilitate the formation of carbocationic intermediates, which are necessary for the rearrangement to occur. |
| Temperature | Higher temperatures provide the necessary energy to overcome the activation barriers for the isomerization process, allowing the system to reach thermodynamic equilibrium more rapidly. |
| Reaction Time | Longer reaction times allow for the complete isomerization of less stable intermediates into the most stable final product. |
While a detailed, step-by-step quantitative analysis of the isomerization pathway leading to 1,4,6,9-tetrabromodiamantane from various precursors is a subject of ongoing research, the qualitative understanding of this thermodynamically driven process is well-established within the chemistry of diamondoid compounds.
Chemical Transformations and Derivatization Strategies of 1,4,6,9 Tetrabromdiamantan
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms in 1,4,6,9-tetrabromodiamantane, being attached to tertiary carbon atoms, are susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of heteroatom-containing functional groups.
Synthesis of Hydroxy Derivatives (e.g., Tetrahydroxydiamantan)
The conversion of 1,4,6,9-tetrabromodiamantane to its corresponding tetrahydroxy derivative, 1,4,6,9-tetrahydroxydiamantane, is a fundamental transformation. This is typically achieved through hydrolysis, where the bromine atoms are displaced by hydroxyl groups. While specific detailed procedures for the hydrolysis of 1,4,6,9-tetrabromodiamantane are not extensively documented in readily available literature, the general approach involves reacting the bromo-derivative with a hydrolyzing agent under forcing conditions. The solvolysis of related brominated diamantanes, such as 1-bromodiamantane and various dibromodiamantanes, has been studied in aqueous ethanol, suggesting that similar conditions could be applied for the tetrabromo derivative. youtube.com The reaction likely proceeds through a carbocation intermediate at each bridgehead position.
Table 1: Hypothetical Reaction Conditions for the Synthesis of 1,4,6,9-Tetrahydroxydiamantane
| Reactant | Reagent | Solvent | Temperature | Product |
| 1,4,6,9-Tetrabromodiamantane | Silver Nitrate / Water | Acetone/Water | Reflux | 1,4,6,9-Tetrahydroxydiamantane |
| 1,4,6,9-Tetrabromodiamantane | Sodium Hydroxide | Water/Dioxane | High Temperature/Pressure | 1,4,6,9-Tetrahydroxydiamantane |
Note: This table is based on general principles of nucleophilic substitution for polyhalogenated cage compounds, as specific experimental data for 1,4,6,9-tetrabromodiamantane was not found in the searched literature.
Amination Reactions
The introduction of amino groups to the diamantane core can be achieved through amination reactions. This involves the reaction of 1,4,6,9-tetrabromodiamantane with ammonia (B1221849) or primary or secondary amines. nih.gov These reactions typically proceed via a nucleophilic substitution mechanism. u-tokyo.ac.jp The use of a large excess of the aminating agent is often necessary to drive the reaction to completion and to minimize the formation of side products resulting from the reaction of the initially formed amine with remaining starting material. nih.gov The reaction may require elevated temperatures and pressures, particularly when using ammonia. u-tokyo.ac.jplibretexts.org
Table 2: Potential Amination Reactions of 1,4,6,9-Tetrabromodiamantane
| Reactant | Reagent | Conditions | Product |
| 1,4,6,9-Tetrabromodiamantane | Liquid Ammonia | High Temperature, High Pressure | 1,4,6,9-Tetraaminodiamantane |
| 1,4,6,9-Tetrabromodiamantane | Primary Amine (e.g., Methylamine) | Solvent (e.g., Dioxane), Heat | 1,4,6,9-Tetrakis(methylamino)diamantane |
Note: This table represents plausible reaction pathways, as specific experimental data for the amination of 1,4,6,9-tetrabromodiamantane is not detailed in the surveyed sources.
Other Heteroatom Functionalizations (e.g., Thiols)
Beyond hydroxy and amino derivatives, the bromine atoms of 1,4,6,9-tetrabromodiamantane can be substituted by other heteroatomic nucleophiles, such as thiols. The introduction of thiol groups can be accomplished by reacting the tetrabromide with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. While specific studies on 1,4,6,9-tetrabromodiamantane are scarce, the general reactivity of alkyl halides with sulfur nucleophiles suggests this transformation is feasible.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds at the bridgehead positions of 1,4,6,9-tetrabromodiamantane is a powerful strategy for constructing more complex and functionalized diamondoid structures.
Coupling Reactions (e.g., Cross-Coupling, Grignard-type reactions)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are versatile methods for forming C-C bonds. wikipedia.orgyoutube.com Although specific examples involving 1,4,6,9-tetrabromodiamantane are not prevalent in the literature, the principles of these reactions are applicable. youtube.com For a Suzuki-Miyaura coupling, the tetrabromide would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org
Grignard-type reactions offer another route to C-C bond formation. However, the formation of a Grignard reagent from 1,4,6,9-tetrabromodiamantane by direct reaction with magnesium could be challenging due to the steric hindrance and the potential for side reactions. youtube.comyoutube.comprinceton.edu If formed, this organomagnesium species would be a powerful nucleophile capable of reacting with various electrophiles. youtube.com
Table 3: Representative Carbon-Carbon Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | 1,4,6,9-Tetrabromodiamantane | Arylboronic acid | Pd catalyst, Base | Tetraaryldiamantane |
| Sonogashira Coupling | 1,4,6,9-Tetrabromodiamantane | Terminal alkyne | Pd/Cu catalyst, Base | Tetraalkynyldiamantane |
Note: This table illustrates potential applications of standard coupling reactions to 1,4,6,9-tetrabromodiamantane.
Introduction of Alkenyl and Alkynyl Moieties
The introduction of unsaturated functionalities like alkenyl and alkynyl groups significantly expands the synthetic utility of the diamantane core. The Sonogashira coupling is a primary method for introducing alkynyl groups, reacting 1,4,6,9-tetrabromodiamantane with terminal alkynes in the presence of palladium and copper catalysts. youtube.com
For the introduction of alkenyl groups, a Suzuki-Miyaura coupling with a vinylboronic acid or its ester could be employed. organic-chemistry.org This reaction would also be catalyzed by a palladium complex in the presence of a base. These reactions would lead to the formation of tetraalkenyl- or tetraalkynyldiamantanes, which can serve as versatile building blocks for further transformations.
Regioselective Functional Group Interconversions on the Diamantane Core
The diamantane core of 1,4,6,9-tetrabromodiamantane possesses two distinct types of tertiary bridgehead positions: the apical positions (4 and 9) and the medial positions (1 and 6). While all four positions are substituted with bromine, their surrounding steric and electronic environments are not identical. This difference allows for the potential for regioselective reactions, where a reagent preferentially reacts at one type of site over the other.
The principles of regioselectivity are governed by factors such as steric hindrance and electronic effects. youtube.comyoutube.com For instance, a bulky nucleophile or catalyst system may react preferentially at the more sterically accessible positions of the diamantane cage. Conversely, electronic factors, influenced by the inductive effects of the existing bromo-substituents, can direct incoming reagents to specific sites. youtube.com In elimination reactions, the choice of a sterically hindered base versus a non-hindered base can famously dictate the formation of the Hofmann (less substituted) versus the Zaitsev (more substituted) alkene, a principle that can be extended to the selective reactivity of different sites on a complex substrate. khanacademy.org
By carefully selecting reagents and reaction conditions, it is possible to substitute one or two bromine atoms while leaving the others intact, or to introduce different functional groups at the apical versus the medial positions in a stepwise manner. This control is crucial for the rational design of asymmetrically functionalized diamondoid derivatives.
Table 2: Factors Influencing Regioselectivity on the Diamantane Core
| Factor | Influence on Reactivity | Potential Outcome with 1,4,6,9-Tetrabromodiamantane |
|---|---|---|
| Steric Hindrance | Bulky reagents may preferentially attack less crowded positions. | Selective reaction at the apical (4,9) vs. medial (1,6) positions. |
| Electronic Effects | Electron-donating or withdrawing groups can activate or deactivate specific sites. youtube.com | The polarization of C-Br bonds can influence the approach of electrophiles or nucleophiles. |
| Reaction Conditions | Solvent, temperature, and choice of catalyst can favor one reaction pathway over another. | Fine-tuning conditions to achieve mono- or di-substitution instead of full substitution. |
Multi-step Synthesis Design Utilizing 1,4,6,9-Tetrabromodiamantane as a Precursor
The true synthetic utility of 1,4,6,9-tetrabromodiamantane is realized in multi-step synthesis, where it functions as a versatile and rigid scaffold. udel.edulibretexts.org Its multiple reactive handles allow for the sequential and controlled introduction of various functionalities, leading to the creation of highly complex and precisely engineered molecules. Diamondoid halides are considered first-rank precursors for a variety of derivatives. researchgate.net
A typical multi-step synthesis begins with the selective functionalization of one or more bromo-positions, as discussed under regioselectivity. This initial step might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to install an aryl or alkynyl group. The newly introduced functional group can then be further modified. For example, a terminal alkyne can undergo a click reaction, or an aryl group can be subjected to further electrophilic aromatic substitution.
In subsequent steps, the remaining bromine atoms can be replaced with different functional groups, allowing for the construction of multifunctional diamondoids with distinct chemical properties at different points on the cage. This step-by-step approach is fundamental to building complex molecules from simpler starting materials. youtube.comyoutube.com This strategy transforms the simple, symmetrical 1,4,6,9-tetrabromodiamantane into a sophisticated molecular building block for applications ranging from materials science to medicinal chemistry. researchgate.net
Table 3: Hypothetical Multi-step Synthesis Pathway
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Regioselective Monosubstitution (e.g., Suzuki Coupling) | Phenylboronic acid, Pd catalyst, Base | 4-Phenyl-1,6,9-tribromodiamantane | Introduce first functional group. |
| 2 | Functionalization of Remaining Bromines (e.g., Amination) | Sodium azide, followed by reduction | 4-Phenyl-1,6,9-triaminodiamantane | Introduce a different class of functional groups. |
| 3 | Derivatization of New Groups (e.g., Acylation) | Acetic anhydride, Base | N-acetylated 4-phenyl-1,6,9-triaminodiamantane | Fine-tune the properties of the final molecule. |
Computational and Theoretical Studies on 1,4,6,9 Tetrabromdiamantan
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of a wide array of molecular properties with increasing accuracy. For 1,4,6,9-tetrabromodiamantane, these calculations are crucial for understanding its fundamental characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a versatile and computationally efficient method for investigating the electronic structure of molecules. DFT calculations can provide detailed information about the distribution of electrons within 1,4,6,9-tetrabromodiamantane, which is fundamental to understanding its stability and reactivity. Key parameters derived from DFT studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. A larger gap generally implies greater stability.
A hypothetical data table for the electronic properties of 1,4,6,9-Tetrabromodiamantane, based on typical DFT calculations, might look as follows:
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Ionization Potential | - |
| Electron Affinity | - |
| (No specific data found in search results) |
Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts)
Computational methods are also instrumental in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecular geometry and the presence of substituents.
For 1,4,6,9-tetrabromodiamantane, the bromine atoms would exert a significant deshielding effect on the nearby carbon and hydrogen atoms. This is due to the inductive electron-withdrawing nature of bromine. Consequently, the ¹H and ¹³C NMR signals of the CH and CH₂ groups adjacent to the C-Br bonds would be expected to appear at a higher chemical shift (downfield) compared to those in unsubstituted diamantane.
Predicting the exact chemical shifts requires sophisticated calculations that take into account the specific stereochemical arrangement of the bromine atoms. While explicit calculated NMR data for 1,4,6,9-tetrabromodiamantane is not available, general trends for halogenated alkanes can be referenced.
A table of predicted ¹³C and ¹H NMR chemical shifts for 1,4,6,9-Tetrabromodiamantane would be structured as follows:
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C6, C4, C9 | - |
| Other Carbons | - |
(No specific data found in search results)
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Protons on C1, C6, C4, C9 | - |
| Other Protons | - |
(No specific data found in search results)
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to explore the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.
Conformational Analysis and Strain Energy
The rigid cage-like structure of the diamantane core limits its conformational flexibility. However, the introduction of four bulky bromine atoms can induce strain within the molecule. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable three-dimensional arrangement of the atoms and quantify the associated strain energy. The strain energy is a measure of the internal energy of a molecule relative to a strain-free reference compound. For 1,4,6,9-tetrabromodiamantane, the strain would arise from steric repulsion between the bromine atoms and any distortions from ideal bond angles and lengths in the carbon skeleton.
While specific conformational analysis and strain energy data for 1,4,6,9-tetrabromodiamantane are not available, studies on other substituted adamantanes and diamondoids have shown that the strain energy can influence their reactivity and stability.
A hypothetical table summarizing conformational data might include:
| Conformer | Relative Energy (kcal/mol) | Strain Energy (kcal/mol) |
| Global Minimum | 0.0 | - |
| Other Stable Conformers | - | - |
| (No specific data found in search results) |
Intermolecular Interactions and Self-Assembly Propensity
In the solid state, molecules of 1,4,6,9-tetrabromodiamantane would interact with each other through various non-covalent forces. These intermolecular interactions, including van der Waals forces and potentially halogen bonding (C-Br···Br-C interactions), dictate the crystal packing and physical properties of the material. Molecular modeling can be used to simulate these interactions and predict the most likely crystal structure.
The propensity for self-assembly is also governed by these intermolecular forces. Understanding how molecules of 1,4,6,9-tetrabromodiamantane arrange themselves can provide insights into the design of new materials with specific properties. For instance, the directed nature of halogen bonding can be exploited to create highly ordered supramolecular structures.
Reaction Mechanism Elucidation through Computational Approaches
For 1,4,6,9-tetrabromodiamantane, computational studies could elucidate the mechanisms of its formation (e.g., through the bromination of diamantane) or its subsequent reactions. For example, DFT calculations could be used to model the step-by-step process of a nucleophilic substitution reaction at one of the C-Br bonds, providing activation energies for each step. Such studies on related brominated adamantanes have shown the importance of carbocationic intermediates in their reactions.
A table summarizing the key findings from a computational study of a hypothetical reaction involving 1,4,6,9-Tetrabromodiamantane could include:
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Formation of Intermediate | - | - |
| Transition State to Product | - | - |
| (No specific data found in search results) |
Prediction of Novel Derivatives and Reaction Pathways
Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, offering profound insights into molecular structures, properties, and reactivity. While extensive experimental work has been conducted on diamantane and its derivatives, the application of computational methods to specifically predict novel derivatives and elucidate the complex reaction pathways of 1,4,6,9-tetrabromodiamantane is an area of growing interest. These theoretical studies are pivotal for guiding synthetic efforts, understanding reaction mechanisms at a molecular level, and designing new functional molecules with tailored properties.
Theoretical approaches, particularly those based on Density Functional Theory (DFT), are well-suited for investigating the electronic structure and energetics of polyhalogenated diamondoids like 1,4,6,9-tetrabromodiamantane. These methods allow for the accurate calculation of molecular geometries, vibrational frequencies, and reaction energy profiles, providing a foundational understanding of the molecule's behavior.
Prediction of Novel Derivatives
Computational studies can predict the feasibility of synthesizing novel derivatives of 1,4,6,9-tetrabromodiamantane by calculating the thermodynamic and kinetic stability of potential products. By modeling various substitution reactions at the bromine sites, researchers can explore a vast chemical space of potential new compounds. For instance, the substitution of bromine atoms with other functional groups, such as amino, hydroxyl, or cyano groups, can be computationally screened to identify promising candidates for synthesis.
The prediction of novel derivatives often involves the following computational steps:
Geometry Optimization: The three-dimensional structure of the proposed derivative is optimized to find its most stable conformation.
Energy Calculation: The total electronic energy of the optimized structure is calculated to determine its stability relative to the parent compound and other isomers.
Spectroscopic Prediction: Properties such as NMR chemical shifts and infrared vibrational frequencies can be calculated and compared with experimental data for known compounds to validate the computational model and aid in the characterization of new molecules.
An illustrative example of computationally predicted derivatives could involve the stepwise substitution of bromine atoms with a generic functional group 'X'. The calculated relative energies can indicate the most favorable substitution patterns.
Table 1: Hypothetical Relative Energies of Substituted 1,4,6,9-Tetrabromodiamantane Derivatives
| Derivative | Position of Substitution (X) | Predicted Relative Energy (kcal/mol) |
| Mono-substituted | 4-X-1,6,9-tribromodiamantane | 0.0 (Reference) |
| Di-substituted | 4,9-diX-1,6-dibromodiamantane | -5.2 |
| 4,6-diX-1,9-dibromodiamantane | -3.8 | |
| Tri-substituted | 4,6,9-triX-1-bromodiamantane | -8.1 |
| Tetra-substituted | 1,4,6,9-tetraX-diamantane | -12.5 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from computational studies and does not represent actual experimental or calculated values.
Prediction of Reaction Pathways
Computational chemistry is also a powerful tool for mapping out the potential energy surfaces of chemical reactions involving 1,4,6,9-tetrabromodiamantane. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. By calculating the activation energies for different possible pathways, researchers can predict the most likely course of a reaction under specific conditions.
For example, the nucleophilic substitution of a bromine atom on the diamantane cage can proceed through different mechanisms, such as SN1 or SN2 pathways. Computational modeling can elucidate the operative mechanism by comparing the energy barriers of the respective transition states.
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| SN1 | Formation of diamartyl cation | 25.8 |
| SN2 | Nucleophilic attack on C-Br bond | 35.2 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from computational studies and does not represent actual experimental or calculated values.
These theoretical predictions are invaluable for optimizing reaction conditions, such as temperature and solvent, to favor the formation of desired products and minimize side reactions. The synergy between computational predictions and experimental validation accelerates the discovery and development of new diamantane-based materials and molecules with novel functionalities. While specific computational studies on 1,4,6,9-tetrabromodiamantane are not extensively reported in publicly available literature, the methodologies described here represent the state-of-the-art in theoretical and computational chemistry and are applicable to this fascinating molecule.
Advanced Applications and Materials Science Contributions of 1,4,6,9 Tetrabromdiamantan Derivatives
Supramolecular Chemistry and Host-Guest Systems
The well-defined, three-dimensional structure of diamantane derivatives makes them exceptional candidates for applications in supramolecular chemistry, particularly in the design of host-guest systems. Their rigid framework and specific size allow for highly selective molecular recognition events.
Role in Molecular Recognition Architectures
Derivatives of diamantane have been successfully employed as guest molecules in various host-guest complexes, demonstrating remarkable binding affinities and specificities. The diamantane cage is an ideal guest for synthetic macrocyclic hosts like Cucurbit[n]urils (CB[n]) and cyclodextrins due to its size, shape, and hydrophobicity. researchgate.netnih.gov
Research into the complexation of diamantane diammonium ion derivatives with CB chemrxiv.org has revealed one of the tightest binding host-guest pairs ever recorded, with an association constant (Kₐ) reaching an attomolar affinity (Kₐ = 7.2 x 10¹⁷ M⁻¹). researchgate.net This exceptionally strong interaction is attributed to the perfect size and shape complementarity between the diamantane core and the CB chemrxiv.org cavity, coupled with strong ion-dipole interactions between the ammonium (B1175870) groups and the carbonyl portals of the host. researchgate.net
Similarly, functionalized diamantanes form stable inclusion complexes with cyclodextrins (CDs). nih.gov The hydrophobic diamantane core fits snugly within the cavity of β-CD and γ-CD. nih.gov Studies on carboxy- and amine-substituted diamantanes show a general 1:1 association with the larger γ-CD cavity, highlighting the importance of host cavity size in achieving stable complexes. nih.gov
Table 1: Association Constants (Kₐ) for Diamantane Derivatives with Host Molecules
| Guest Molecule | Host Molecule | Association Constant (Kₐ) [M⁻¹] |
| Diamantane Quaternary Diammonium Ion | Cucurbit chemrxiv.orguril | 7.2 x 10¹⁷ |
| Adamantane (B196018) Derivative (Alexa 488 labelled) | β-Cyclodextrin | 5.2 x 10⁴ |
Note: Data for the adamantane derivative is included for comparison to illustrate the high affinity of diamondoid structures. researchgate.netmdpi.com
Self-Assembled Monolayers on Metal Surfaces
The rigid structure of diamantane can be leveraged to create highly ordered self-assembled monolayers (SAMs) on metal surfaces. By functionalizing the diamantane cage with appropriate anchor groups, such as thiols, precise control over surface properties can be achieved. The bromine atoms of 1,4,6,9-tetrabromodiamantane serve as versatile chemical handles that can be converted to thiol groups to facilitate this process.
Research has shown that diamantane thiols form well-defined SAMs on gold surfaces. uni-giessen.de For instance, 4-diamantyl thiol (4-SH) molecules form a hexagonal (√7 × √7)R19° structure on Au(111), as characterized by scanning tunneling microscopy. uni-giessen.de The orientation and packing of the molecules in the monolayer are dictated by the geometry of the diamantane cage and the specific attachment point of the thiol group. uni-giessen.de This ability to form dense, ordered layers is crucial for applications in molecular electronics and for creating surfaces with tailored chemical and physical properties.
Furthermore, difunctional derivatives like diamantane-4,9-dithiol can be used to form linear, chain-like polymers on metal surfaces, creating novel "necklace-chain nanodiamond hybrid materials." uni-giessen.de This demonstrates a bottom-up approach to fabricating one-dimensional nanostructures with the diamantane unit acting as a repeating building block. uni-giessen.de N-heterocyclic carbenes have also been utilized as strong anchoring groups for the self-assembly of diamondoids on metal surfaces, providing an alternative route to robust monolayers for electronics applications. dntb.gov.ua
Functional Materials Development
The inherent properties of the diamantane cage—namely its high thermal stability, chemical inertness, and rigidity—are highly desirable for the development of advanced functional materials.
Incorporation into Polymeric Architectures
Incorporating the bulky, rigid diamantane structure into polymer backbones leads to materials with enhanced thermal and mechanical properties. arxiv.org Diamantane-based polymers exhibit high glass transition temperatures (T₉), excellent thermal stability, and improved solubility compared to polymers with more flexible linkages. arxiv.org
For example, thermoset polymers created from the thermal polymerization of acetylenic derivatives of diamantane show significantly greater thermo-oxidative stability than analogous adamantane-based polymers. arxiv.org The presence of the larger diamantyl groups can increase the thermal stability of the resulting resins by nearly 50 °C. arxiv.org High-temperature polymers such as polyamides and polyimides have been synthesized using diamantane-containing monomers. arxiv.orgrsc.org These materials are sought after for applications in the aerospace and electronics industries where performance under extreme conditions is critical. The incorporation of the diamondoid structure results in polymers that retain their physical properties at elevated temperatures. arxiv.org
Table 2: Properties of Diamondoid-Containing Polymers
| Polymer Type | Diamondoid Unit | Glass Transition Temperature (T₉) | Key Properties |
| Semi-alicyclic Polyimide | Adamantane | 285–440 °C | High thermal stability, excellent optical transparency |
| Thermoset Polymer | Diamantane | > 475 °C (Decomposition Temp.) | Enhanced thermo-oxidative stability |
Note: Data for adamantane-containing polyimides are presented to illustrate the general effect of diamondoid incorporation on polymer properties. arxiv.orgrsc.org
Fabrication of Hybrid Organic-Inorganic Nanocomposites
Hybrid organic-inorganic materials combine the properties of both components, such as the processability of organic polymers and the stability of inorganic materials, at the nanoscale. nih.govrsc.org Diamantane derivatives are excellent organic building blocks for these composites due to their well-defined structure and robustness.
A bottom-up approach has been developed for constructing hybrid nanocomposites with an intimate arrangement between functionalized diamantane derivatives and a palladium surface. uni-giessen.de This method involves the controlled self-assembly of the organic component followed by the deposition of the inorganic material, allowing for precise structural control at the molecular level. uni-giessen.de Such materials are being explored for applications in catalysis and sensing, where the interface between the organic and inorganic phases is critical to performance.
Vapor-phase deposition techniques offer a solvent-free method for creating highly uniform and controlled thin films and nanolayers. Functionalized diamantane derivatives are particularly suited for this approach due to their volatility and ability to self-assemble.
A stepwise process conducted entirely from the gas phase has been demonstrated for the fabrication of organic-inorganic nanocomposites. uni-giessen.de This process begins with the controlled vapor-phase self-assembly of custom-designed, functionalized diamantane molecules onto a surface. This is followed by the low-temperature chemical vapor deposition of an organometallic complex, which forms an inorganic nanolayer over the organic template. uni-giessen.de This technique enables the creation of precisely layered hybrid structures. This method has been used to assemble sp³-carbon-based chemical sensors from difunctionalized nanodiamonds for the detection of toxic gases like NO₂ and NH₃. uni-giessen.de
Molecular Electronics and Nanoscience
The application of 1,4,6,9-tetrabromodiamantane derivatives in molecular electronics and nanoscience stems from the inherent properties of the diamondoid cage: its rigidity, thermal stability, and well-defined geometry. Functionalization of the diamondoid core can significantly alter its electronic properties, making it a promising candidate for the development of molecular-scale electronic components and as a foundational unit for the bottom-up fabrication of nanostructured materials.
The ability to functionalize the diamantane skeleton at specific locations makes 1,4,6,9-tetrabromodiamantane a valuable building block for the construction of precisely defined nanostructures. The bromine atoms can be substituted with other functional groups, allowing for the creation of tailored molecules that can self-assemble into larger, ordered architectures. This bottom-up approach to nanofabrication is crucial for the development of next-generation materials with novel electronic and photonic properties.
Molecular dynamics simulations and density functional theory (DFT) calculations have shown that diamondoid molecules and their derivatives can self-assemble into ordered structures. nih.govnih.gov The nature of this self-assembly is highly dependent on the functional groups attached to the diamondoid core. arxiv.org For instance, the introduction of polar functional groups can lead to the formation of hydrogen-bonded networks, while less interactive substituents may result in more amorphous aggregates. arxiv.org This tunability allows for the design of diamondoid-based nanomaterials with specific structural and thermal properties. arxiv.orgresearchgate.net
The rigid and well-defined shape of the diamantane core ensures that the resulting nanostructures have a high degree of order and predictability. This is a significant advantage over more flexible organic molecules, where conformational changes can lead to defects in the assembled structures. The thermal stability of the diamondoid cage also contributes to the robustness of the resulting nanomaterials. researchgate.net
Research into the self-assembly of functionalized diamondoids has demonstrated the potential for creating a variety of nanostructures, including two-dimensional monolayers and three-dimensional crystalline solids. nih.govnih.govarxiv.org These ordered arrangements are of significant interest for applications in nanotechnology, where precise control over the placement of molecules is essential. arxiv.org
| Research Area | Key Findings | Potential Applications |
| Self-Assembly | Functionalized diamondoids can self-assemble into ordered 2D and 3D structures. The nature of the assembly is directed by the functional groups. | Bottom-up fabrication of nanostructured materials for electronics and photonics. |
| Molecular Dynamics | Simulations show clear phase transitions and self-assembly for diamondoids and their derivatives. | Predictive design of novel nanomaterials with tailored properties. |
| Structural Stability | The rigid diamondoid cage leads to highly ordered and thermally stable nanostructures. | Development of robust and reliable nanoscale devices. |
Advanced Chemical Fuels and Energy Materials (as precursors)
The high carbon-to-hydrogen ratio and dense, cage-like structure of diamantane make it an attractive precursor for the synthesis of high-energy-density fuels. These fuels are of particular interest for applications where space and weight are critical, such as in aerospace and military technologies. The conversion of 1,4,6,9-tetrabromodiamantane into energetic materials involves the replacement of the bromine atoms with energy-rich functional groups or the use of the brominated core to facilitate the synthesis of larger, more complex fuel molecules.
The resulting diamondoid-based fuels exhibit several desirable properties, including high density, high volumetric net heat of combustion, and good thermal stability. Alkyl diamondoids, for example, have been shown to have densities up to 17% higher than conventional jet fuel and volumetric net heats of combustion that are comparable to or exceed that of the synthetic missile fuel JP-10. researchgate.netresearchgate.net
The synthesis of these advanced fuels often involves alkylation or other C-C bond-forming reactions at the positions functionalized with bromine. The rigid diamondoid core provides a stable and compact scaffold for the attachment of alkyl chains, which can improve the fuel's combustion properties, such as the cetane number. researchgate.net Remarkably, some alkyl diamondoid fuels have demonstrated high derived cetane numbers (DCNs) in the range of 42–49, which suggests efficient combustion in diesel engines. researchgate.net
The development of synthetic routes from readily available diamondoids to high-performance fuels is an active area of research. The ability to functionalize the diamantane core, as in 1,4,6,9-tetrabromodiamantane, is a key enabling step in the design and synthesis of next-generation energy materials.
| Fuel Property | Advantage of Diamondoid-Based Fuels | Supporting Data |
| Density | Significantly higher than conventional fuels, allowing for more energy storage in a given volume. | Up to 17% higher density than conventional jet fuel. researchgate.netresearchgate.net |
| Volumetric Net Heat of Combustion | Comparable or superior to high-performance synthetic fuels like JP-10. | Exceeds that of conventional jet and diesel fuels. researchgate.net |
| Cetane Number | High cetane numbers indicate efficient combustion, particularly in diesel engines. | Derived cetane numbers in the range of 42–49 have been measured for alkyl diamondoids. researchgate.net |
| Thermal Stability | The inherent stability of the diamondoid cage contributes to the overall stability of the fuel. | Diamondoids are known for their high thermal stability. researchgate.net |
Analytical Characterization Techniques for 1,4,6,9 Tetrabromdiamantan and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of 1,4,6,9-tetrabromodiamantane and its related compounds. The high symmetry of the parent diamantane molecule is systematically reduced with increasing bromination, leading to distinct and predictable changes in the NMR spectra.
1H and 13C NMR for Structural Elucidation
The structures of various brominated diamantanes, including 1,4,6,9-tetrabromodiamantane, can be determined from their NMR spectra. njit.edu The number of unique signals in both the ¹H and ¹³C NMR spectra corresponds to the number of non-equivalent protons and carbon atoms in the molecule, respectively. For 1,4,6,9-tetrabromodiamantane, the substitution pattern lowers the symmetry of the diamantane cage, leading to a more complex spectrum compared to the parent hydrocarbon.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronegativity of the neighboring bromine atoms. Protons on carbons adjacent to a bromine atom will be deshielded and appear at a lower field (higher ppm value). arxiv.org The integration of the proton signals provides the ratio of protons in different chemical environments.
The ¹³C NMR spectrum is particularly informative for confirming the carbon skeleton. The signals for carbons directly bonded to bromine atoms are significantly shifted downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. bris.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4,6,9-Tetrabromodiamantane
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-H (adjacent to Br) | 3.5 - 4.5 | 60 - 75 |
| C-H (distant from Br) | 1.5 - 2.5 | 30 - 45 |
| C-CH₂-C (distant from Br) | 1.0 - 2.0 | 25 - 40 |
Note: These are estimated ranges based on general principles and data for related compounds. Actual values may vary.
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of 1,4,6,9-tetrabromodiamantane, two-dimensional (2D) NMR techniques are indispensable. researchgate.net
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. googleapis.com Cross-peaks in a COSY spectrum identify protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the hydrocarbon cage.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). uni-giessen.de It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together larger molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. bris.ac.uk Cross-peaks indicate that two protons are close to each other in space, which is invaluable for determining the stereochemistry of the molecule.
Chemical Shift Additivity Relationships in Brominated Diamantanes
A key finding in the study of brominated diamantanes is the existence of a chemical shift additivity relationship. njit.edu This principle implies that the chemical shift of a particular nucleus can be predicted by summing the substituent effects of the bromine atoms on the parent diamantane structure. Each bromine atom at a specific position contributes a predictable increment to the chemical shift of the surrounding nuclei. This relationship has been instrumental in assigning the structures of various polybrominated diamantanes, including 1,4,6,9-tetrabromodiamantane, without having to isolate and analyze each isomer individually. njit.edu
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. Current time information in Bangalore, IN.nist.gov For cage-like molecules such as diamantane derivatives, X-ray crystallography can confirm the substitution pattern and the stereochemical relationship between the bromine atoms. researchgate.net
Table 2: Representative Crystallographic Data for a Diamondoid Structure
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.04 |
| b (Å) | 12.61 |
| c (Å) | 13.82 |
| β (°) | 95.88 |
| Volume (ų) | 1566.8 |
| Z | 2 |
Note: This is example data for a related derivative compound to illustrate typical parameters. nih.gov Data for 1,4,6,9-tetrabromodiamantane would be specific to its crystal structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information based on the fragmentation pattern of the molecule. For 1,4,6,9-tetrabromodiamantane, electron ionization (EI) mass spectrometry would be a common method.
In an EI-MS experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting molecular ion peak (M⁺) would confirm the molecular weight of 1,4,6,9-tetrabromodiamantane. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks, with the number and relative intensities of the peaks corresponding to the number of bromine atoms in the molecule. The fragmentation pattern, which involves the loss of bromine atoms or other molecular fragments, can provide further clues about the structure of the compound. google.com A patent for the synthesis of 1,4,6,9-tetranitrodiamantane from 1,4,6,9-tetrabromodiamantane mentions the use of mass spectrometry for product characterization.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula.
For 1,4,6,9-tetrabromodiamantane, the molecular formula is C₁₄H₁₆Br₄. The presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. The molecular ion region will exhibit a cluster of peaks corresponding to the different combinations of these isotopes.
The exact mass of the monoisotopic peak of 1,4,6,9-tetrabromodiamantane, where all four bromine atoms are ⁷⁹Br, can be calculated and then compared to the experimentally measured mass.
Table 1: Theoretical vs. Experimental Mass for 1,4,6,9-Tetrabromdiamantan
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆Br₄ |
| Calculated Exact Mass | 499.7884 u |
| Hypothetical Experimental Mass (HRMS) | 499.7881 u |
| Mass Accuracy (ppm) | -0.6 ppm |
This table presents a hypothetical HRMS measurement to illustrate the principle of molecular formula confirmation. The close agreement between the calculated and hypothetical experimental mass would confirm the elemental composition of the synthesized compound.
Fragmentation Pattern Analysis for Structural Information
In addition to providing the molecular weight, mass spectrometry can offer significant structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion of 1,4,6,9-tetrabromodiamantane is subjected to energy, typically through electron impact (EI) or collision-induced dissociation (CID), it breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.
The fragmentation of diamantane and its derivatives is influenced by the rigid cage structure. researchgate.net For 1,4,6,9-tetrabromodiamantane, fragmentation is expected to proceed through several key pathways:
Loss of Bromine: The initial fragmentation is likely to involve the loss of a bromine radical (Br•), leading to a [M-Br]⁺ ion. This is often a prominent peak in the spectrum.
Successive Halogen Loss: Further fragmentation can involve the loss of additional bromine atoms or hydrogen bromide (HBr).
Cage Opening: At higher energies, the adamantane (B196018) cage itself can fragment. researchgate.net This can lead to a complex series of hydrocarbon fragments, though the cage structure is notably stable.
Isotopic Distribution: The presence of bromine will be evident in the isotopic patterns of the fragment ions, aiding in their identification.
Table 2: Expected Mass-to-Charge (m/z) Ratios of Key Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z (using ⁷⁹Br) |
| [M]⁺ | [C₁₄H₁₆Br₄]⁺ | 500 |
| [M-Br]⁺ | [C₁₄H₁₆Br₃]⁺ | 421 |
| [M-2Br]⁺ | [C₁₄H₁₆Br₂]⁺ | 342 |
| [M-HBr]⁺ | [C₁₄H₁₅Br₃]⁺ | 419 |
| [C₁₄H₁₆]⁺ | Diamantane cation | 188 |
This table provides a simplified representation of expected fragments. The actual spectrum would be more complex and show clusters of peaks for each fragment containing bromine, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation of 1,4,6,9-tetrabromodiamantane from reaction mixtures and for the quantitative analysis of its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively high molecular weight of 1,4,6,9-tetrabromodiamantane, a high-temperature capillary column and appropriate temperature programming would be necessary for its elution.
The choice of stationary phase is critical. A non-polar or mid-polarity column, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), would be suitable for separating 1,4,6,9-tetrabromodiamantane from less brominated byproducts or starting materials. Detection can be achieved using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. nih.gov
Table 3: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on exact conditions, but expected to be in the higher temperature range of the run. |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique that can be used for both the analysis and purification of 1,4,6,9-tetrabromodiamantane. mdpi.com Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte.
A key consideration for the HPLC analysis of 1,4,6,9-tetrabromodiamantane is detection. The molecule lacks a strong chromophore, making detection by UV-Vis challenging at typical analytical wavelengths. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate. LC-MS, in particular, offers high sensitivity and specificity.
For purification, preparative HPLC can be employed to isolate 1,4,6,9-tetrabromodiamantane from a crude reaction mixture.
Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |
| Column Temperature | 30 °C |
Future Research Directions and Outlook in Polybrominated Diamantane Chemistry
Development of Highly Selective and Sustainable Synthetic Routes
The synthesis of polybrominated diamantanes, including 1,4,6,9-tetrabromodiamantane, has traditionally involved methods that can be both hazardous and inefficient. A primary focus for future research is the development of synthetic pathways that are not only highly selective but also adhere to the principles of green chemistry. The aim is to achieve precise control over the bromination process, thereby minimizing the formation of isomeric mixtures and simplifying purification. This will likely involve the exploration of novel catalytic systems that can direct the reaction to specific positions on the diamantane core.
Moreover, a shift towards more sustainable practices is anticipated. This includes the reduction or elimination of hazardous solvents and reagents, and the investigation of energy-efficient reaction conditions. The development of such methods would not only enhance the safety and environmental profile of polybrominated diamantane synthesis but also improve its economic viability, making these valuable compounds more accessible for research and industrial applications.
Exploration of Novel Derivatization Pathways
The bromine atoms on 1,4,6,9-tetrabromodiamantane serve as versatile handles for a wide array of chemical transformations. Future research will undoubtedly delve deeper into exploring novel derivatization pathways to create a diverse portfolio of functionalized diamantanes. The focus will be on introducing a variety of organic and inorganic moieties to tailor the electronic, optical, and self-assembly properties of the resulting molecules.
A significant area of interest lies in the development of controlled, stepwise functionalization methods. This would enable the creation of complex, heterofunctionalized diamantane derivatives with precisely defined architectures. Such molecules could serve as sophisticated building blocks for supramolecular chemistry and the construction of intricate molecular machinery. The expansion of the synthetic toolbox for diamantane derivatization is crucial for unlocking their full potential in materials science.
Advanced Computational Modeling for Structure-Property Relationships
The synergy between experimental work and computational modeling is becoming increasingly important in chemical research. In the context of polybrominated diamantanes, advanced computational techniques will play a crucial role in predicting and understanding their properties. Quantum chemical calculations can provide deep insights into the electronic structure and reactivity of these molecules, guiding the design of new derivatives with desired characteristics.
Future efforts will likely focus on developing accurate and efficient computational models to establish clear structure-property relationships. This will enable the in silico screening of large libraries of virtual diamantane derivatives, identifying promising candidates for specific applications before they are synthesized in the laboratory. This predictive approach will accelerate the discovery process and allow for a more rational design of new materials.
Integration into Emerging Smart Materials and Devices
The rigid, cage-like structure of the diamantane core, combined with the versatility of its functionalization, makes 1,4,6,9-tetrabromodiamantane and its derivatives highly attractive for incorporation into smart materials and devices. These molecules can impart enhanced thermal and mechanical stability to polymers and other materials.
Future research will explore the integration of functionalized diamantanes into a variety of systems, including organic electronics, sensors, and responsive materials. For example, their use as components in organic light-emitting diodes (OLEDs) or as active elements in chemical sensors is an area of active investigation. The ability of diamantane derivatives to self-assemble into ordered structures also opens up possibilities for the bottom-up fabrication of nanoscale devices.
Bridging the Gap between Molecular and Macroscopic Diamond Structures
One of the most ambitious and long-term goals in diamantane chemistry is to bridge the gap between the molecular scale of diamondoids and the macroscopic world of bulk diamond. Diamondoids are, in essence, the smallest conceivable building blocks of a diamond crystal. A significant future research direction will be to explore methods for assembling these molecular units into larger, perfectly ordered, diamond-like structures.
This "bottom-up" approach to creating diamond and related materials could offer unprecedented control over their properties and open up new technological frontiers. Research in this area will likely involve the design of diamantane derivatives with specific functionalities that can drive their self-assembly into three-dimensional networks. While challenging, the successful realization of this goal would represent a paradigm shift in materials synthesis and have a profound impact on fields ranging from electronics to optics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
